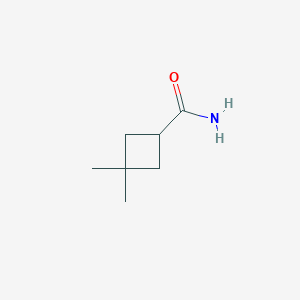

3,3-Dimethylcyclobutanecarboxamide

Descripción general

Descripción

3,3-Dimethylcyclobutanecarboxamide is a chemical compound with the CAS Number: 89894-97-3 . It has a molecular weight of 127.19 and is typically in solid form .

Molecular Structure Analysis

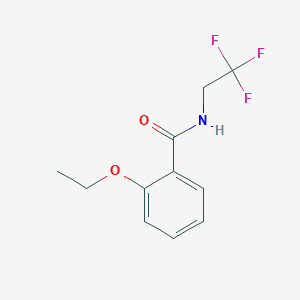

The InChI code for this compound is1S/C7H13NO/c1-7(2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3,(H2,8,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

This compound is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación

Antitumor Activity

3,3-Dimethylcyclobutanecarboxamide derivatives show significant antitumor activity. Carter and Friedman (1972) discussed the efficacy of a derivative, 5-(3,3-dimethyl-l-triazeno)-imidazole-4-carboxamide, against malignant melanoma, highlighting its action as a disruptor of purine synthesis and an alkylating agent (Carter & Friedman, 1972).

Chemical Structure Analysis

Girreser, Rösner, and Vasilev (2016) detailed the structure elucidation of a designer drug, N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide, using NMR and MS techniques (Girreser, Rösner, & Vasilev, 2016).

Ring-Opening and Dimerisation Studies

Baird, Hussain, and Clegg (1987) investigated the dimerisation of methyl 3,3-dimethylcyclopropenecarboxylate, demonstrating its conversion to various compounds through dimerisation and rearrangement processes (Baird, Hussain, & Clegg, 1987).

Heterocyclic Compounds Synthesis

Gaber et al. (2017) explored the use of N,N-dimethyl enaminones, including 3,3-dimethyl variants, as building blocks for various biologically active heterocyclic compounds, highlighting their potential in biomedical applications (Gaber, Bagley, Muhammad, & Gomha, 2017).

Antimicrobial and Antioxidant Activities

Sindhe et al. (2016) synthesized and evaluated various substituted carboxamide compounds derived from 2-amino-5,6-dimethyl-1H-benzimidazole, demonstrating promising antimicrobial and antioxidant activities (Sindhe, Bodke, Kenchappa, Telkar, Chandrashekar, & Vinoda, 2016).

Mecanismo De Acción

Target of Action

The primary target of 3,3-Dimethylcyclobutanecarboxamide is AMP deaminase 2 (AMPD2) . AMPD2 plays a crucial role in energy homeostasis and immuno-oncology .

Mode of Action

This compound acts as an allosteric modulator of AMPD2 . It induces a conformational change in the enzyme, which prevents AMP from binding . This interaction with its target results in the inhibition of AMPD2 .

Biochemical Pathways

Given its role as an ampd2 inhibitor, it likely impacts pathways related to energy homeostasis and immuno-oncology .

Result of Action

The inhibition of AMPD2 by this compound could potentially alter energy homeostasis and immuno-oncology . The exact molecular and cellular effects of this action are subject to ongoing research.

Propiedades

IUPAC Name |

3,3-dimethylcyclobutane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-7(2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXFVGBJERPUNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-(1-ethylpyrazol-4-yl)-N-[(2-fluoro-3-methoxyphenyl)methyl]acetamide](/img/structure/B2470027.png)

![2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B2470031.png)

![N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide](/img/structure/B2470033.png)

![N~6~,N~6~-dimethyl-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2470034.png)

![3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2470037.png)

![N-(3-chloro-4-methylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2470046.png)